3'-Inosine monophosphate
Description
Metabolic Significance of Inosine (B1671953) Monophosphate (IMP)
The metabolic significance of inosine monophosphate is overwhelmingly documented for the 5'-isomer, which is a central intermediate in the de novo synthesis of purine (B94841) nucleotides. It serves as the branch point for the synthesis of AMP and GMP.
Scientific literature focusing specifically on the metabolic pathways of 3'-Inosine Monophosphate is sparse. Unlike its 5'-counterpart, it is not recognized as a central intermediate in the primary pathway of purine biosynthesis. Its presence in cells could potentially arise from the metabolism of RNA or other, less common, metabolic activities. However, dedicated pathways for its synthesis and degradation are not well-established in mainstream biochemical literature.
Related compounds offer some context. For instance, Inosine 3',5'-cyclic monophosphate (cIMP) , a molecule where the phosphate (B84403) group is bonded to both the 3' and 5' positions of the ribose, is utilized in scientific studies as a comparator to other cyclic nucleotides like cyclic AMP (cAMP) and cyclic GMP (cGMP), which are key second messengers in signal transduction pathways. sigmaaldrich.com Enzymes capable of forming cIMP from inosine triphosphate (ITP) have been identified, suggesting a potential, albeit not fully understood, role in cellular signaling. nih.gov
Overview of Inosine Monophosphate (IMP) Roles in Cellular Processes
The documented roles of inosine monophosphate in cellular processes are almost exclusively attributed to the 5'-isomer. These include its crucial function as a precursor for DNA and RNA synthesis, its role in cellular energy balance, and its involvement in signaling pathways through its conversion to other purine derivatives.
For This compound , specific cellular roles are not well-documented. Research on related molecules provides some speculative insight. For example, the existence of Inosine 2',3'-cyclic monophosphate and its interaction with enzymes like 2',3'-cyclic-nucleotide 3'-phosphodiesterase suggests involvement in RNA metabolism or neuronal functions, though its precise role remains unclear. hmdb.ca
Furthermore, studies on the synthetic nucleoside analog 3'-deoxyinosine have shown it to be metabolized in the parasite Leishmania tropica into its 5'-monophosphate form and subsequently into highly toxic adenosine (B11128) nucleotide analogs. nih.gov This highlights that the cellular machinery, at least in some organisms, can process 3'-modified inosine derivatives, although this does not directly elucidate a natural role for 3'-IMP.
Due to the limited specific research on this compound, a detailed data table on its research findings comparable to that of its 5'-isomer cannot be compiled. The scientific community's understanding of this particular molecule remains limited.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13N4O8P |
|---|---|
Molecular Weight |
348.21 g/mol |
IUPAC Name |
[(2R,5R)-4-hydroxy-2-(hydroxymethyl)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O8P/c15-1-4-7(22-23(18,19)20)6(16)10(21-4)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20)/t4-,6?,7?,10-/m1/s1 |
InChI Key |
XALREVCCJXUVAL-DGPXGRDGSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3C(C([C@H](O3)CO)OP(=O)(O)O)O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)OP(=O)(O)O)O |
Origin of Product |
United States |
Biosynthesis of Inosine Monophosphate Imp
De Novo Purine (B94841) Biosynthesis Pathway Leading to Inosine (B1671953) Monophosphate (IMP)
The de novo synthesis of IMP is an energy-intensive, ten-step enzymatic pathway that constructs the purine ring system onto a ribose-5-phosphate (B1218738) scaffold. nih.govresearchgate.net This process is fundamental for rapidly dividing cells and is a testament to the elegant efficiency of cellular metabolic networks.
Precursors and Molecular Origin of Purine Ring Atoms in Inosine Monophosphate (IMP) Synthesis
The assembly of the purine ring of IMP is a collaborative effort, with various small molecules donating specific atoms to form its characteristic double-ring structure. wikipedia.orgpharmacy180.com The amino acid glycine (B1666218) provides two carbon atoms (C4, C5) and one nitrogen atom (N7). researchgate.net Two nitrogen atoms (N3, N9) are contributed by the amide group of glutamine. researchgate.net Another nitrogen atom (N1) is derived from aspartate. researchgate.net The final two carbon atoms are supplied by one-carbon units from N¹⁰-formyltetrahydrofolate (C2, C8), and one carbon atom (C6) originates from bicarbonate (CO2). wikipedia.orgresearchgate.net
| Atom in Purine Ring | Molecular Origin |
|---|---|
| N1 | Aspartate |
| C2 | N¹⁰-Formyltetrahydrofolate |
| N3 | Glutamine |
| C4 | Glycine |
| C5 | Glycine |
| C6 | Bicarbonate (CO2) |
| N7 | Glycine |
| C8 | N¹⁰-Formyltetrahydrofolate |
| N9 | Glutamine |
Role of 5-Phosphoribosyl-1-Pyrophosphate (PRPP) in Inosine Monophosphate (IMP) Formation
The foundation upon which the purine ring is constructed is 5-Phosphoribosyl-1-Pyrophosphate (PRPP). pixorize.comwikipedia.org This activated form of ribose-5-phosphate is synthesized from ribose-5-phosphate and ATP by the enzyme ribose-phosphate diphosphokinase (PRPP synthetase). wikipedia.orgalmerja.com PRPP provides the ribose-phosphate moiety that will become part of the final nucleotide structure. pixorize.com The initial and committed step of de novo purine synthesis involves the displacement of the pyrophosphate group of PRPP by the amide group of glutamine, a reaction catalyzed by glutamine phosphoribosyl pyrophosphate amidotransferase. wikipedia.orgnews-medical.net This reaction sets the stage for the subsequent addition of atoms to build the purine ring.
Sequential Enzymatic Reactions and Intermediate Compounds in Inosine Monophosphate (IMP) Synthesis
The synthesis of IMP from PRPP is a ten-step pathway involving a series of intermediate compounds. nih.gov Each step is catalyzed by a specific enzyme, leading to the gradual assembly of the purine ring.
The pathway begins with the formation of 5-phosphoribosylamine from PRPP and glutamine. youtube.com Subsequently, glycine is added, followed by a formyl group from N¹⁰-formyltetrahydrofolate. libretexts.org An amido group is then donated by glutamine, and the first ring of the purine structure (the imidazole (B134444) ring) is closed in an ATP-dependent reaction. youtube.comlibretexts.org
Following the closure of the imidazole ring, a carboxyl group is added from bicarbonate. libretexts.org Aspartate then donates its amino group, and fumarate (B1241708) is eliminated. libretexts.org A second formyl group is added from N¹⁰-formyltetrahydrofolate, and finally, the second ring (the pyrimidine (B1678525) ring) is closed to form inosine monophosphate (IMP). researchgate.netlibretexts.org
| Step | Enzyme | Key Transformation |
|---|---|---|
| 1 | Glutamine phosphoribosyl pyrophosphate amidotransferase | Formation of 5-phosphoribosylamine from PRPP and glutamine. wikipedia.org |
| 2 | Glycinamide (B1583983) ribonucleotide (GAR) synthetase | Addition of glycine to form glycinamide ribonucleotide (GAR). youtube.com |
| 3 | GAR transformylase | Formylation of GAR to form formylglycinamide ribonucleotide (FGAR). youtube.com |
| 4 | FGAR amidotransferase | Addition of an amido group from glutamine to form formylglycinamidine ribonucleotide (FGAM). |
| 5 | AIR synthetase (FGAM cyclase) | ATP-dependent closure of the imidazole ring to form 5-aminoimidazole ribonucleotide (AIR). youtube.com |
| 6 | AIR carboxylase | Carboxylation of AIR to form carboxyaminoimidazole ribonucleotide (CAIR). youtube.com |
| 7 | SAICAR synthetase | Addition of aspartate to form 5-aminoimidazole-4-(N-succinylocarboxamide) ribonucleotide (SAICAR). youtube.com |
| 8 | Adenylosuccinate lyase | Elimination of fumarate to form 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR). |
| 9 | AICAR transformylase | Formylation of AICAR to form 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR). |
| 10 | IMP cyclohydrolase | Closure of the pyrimidine ring to form inosine monophosphate (IMP). researchgate.net |
Involvement of Multifunctional Enzymes in Inosine Monophosphate (IMP) Biosynthesis
In eukaryotes, several steps of the de novo purine synthesis pathway are catalyzed by multifunctional enzymes, which contain multiple catalytic domains on a single polypeptide chain. almerja.comwikipedia.org This organization is thought to enhance catalytic efficiency by channeling unstable intermediates between active sites and coordinating the regulation of the pathway. almerja.com For example, in humans, a trifunctional protein catalyzes steps 2, 3, and 5, while a bifunctional enzyme carries out steps 6 and 7, and another bifunctional enzyme is responsible for the final two steps, 9 and 10. nih.govresearchgate.net This clustering of enzymatic activities into "purinosomes" is a dynamic process that responds to the cellular demand for purines. nih.govresearchgate.net
Salvage Pathways Generating Inosine Monophosphate (IMP)
In addition to de novo synthesis, cells can also produce IMP through salvage pathways, which are less energy-consuming. nih.gov These pathways recycle purine bases (hypoxanthine and guanine) and nucleosides (inosine) that are released from the breakdown of nucleic acids. mdpi.com The key enzyme in the salvage of hypoxanthine (B114508) to IMP is hypoxanthine-guanine phosphoribosyltransferase (HGPRT). mdpi.com This enzyme catalyzes the transfer of a phosphoribosyl group from PRPP to hypoxanthine, directly forming IMP. mdpi.com The salvage pathways are particularly important in tissues that have a limited capacity for de novo synthesis and play a crucial role in maintaining the cellular pool of purine nucleotides. nih.gov
Conversion of Hypoxanthine to Inosine Monophosphate (IMP) by Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)
The conversion of the purine base hypoxanthine into inosine monophosphate is a key reaction within the purine salvage pathway. researchgate.net This vital transformation is catalyzed by the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). taylorandfrancis.comwikipedia.org The HGPRT enzyme facilitates the transfer of a 5-phosphoribosyl group from 5-phosphoribosyl 1-pyrophosphate (PRPP) to hypoxanthine, yielding inosine monophosphate (IMP). wikipedia.orgnih.gov
This single enzymatic step directly reintroduces a salvaged purine base back into the nucleotide pool, bypassing the energetically expensive de novo synthesis pathway. researchgate.net HGPRT also performs a similar function for the purine guanine (B1146940), converting it to guanosine (B1672433) monophosphate (GMP). wikipedia.org The central role of HGPRT is underscored by the severe metabolic disorder, Lesch-Nyhan syndrome, which results from a deficiency in this enzyme. taylorandfrancis.comoxfordreference.com
| Component | Role |
| Enzyme | Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) |
| Substrate 1 | Hypoxanthine |
| Substrate 2 | 5-phosphoribosyl 1-pyrophosphate (PRPP) |
| Product | Inosine Monophosphate (IMP) |
| Pathway | Purine Salvage |
Recycling of Purine Bases and Nucleosides to Inosine Monophosphate (IMP)
The recycling of purines, also known as the salvage pathway, is a fundamental metabolic process that allows cells to reclaim purine bases and nucleosides released during the degradation of nucleic acids like RNA and DNA. wikipedia.orgcolumbia.edu This process is significantly more energy-efficient than synthesizing purines from scratch. nih.gov Tissues that have limited or no de novo synthesis capabilities are particularly reliant on these salvage reactions. utah.edu
The recycling process typically involves two stages:
Generation of Free Bases : Nucleosides, such as inosine, are first acted upon by the enzyme purine nucleoside phosphorylase (PNP). This enzyme cleaves the glycosidic bond, releasing the free purine base (e.g., hypoxanthine) and ribose-1-phosphate. utah.educolumbia.edu Adenosine (B11128) is typically converted to inosine via adenosine deaminase before it is processed by PNP. columbia.edu
Conversion to Nucleotides : The liberated purine bases are then converted back into their corresponding nucleotides by phosphoribosyltransferase enzymes. columbia.edu As detailed previously, HGPRT is the key enzyme that salvages hypoxanthine to form IMP, and guanine to form GMP. wikipedia.orgutah.edu Another enzyme, adenine (B156593) phosphoribosyltransferase (APRT), salvages adenine to form AMP. wikipedia.org
This continuous recycling is crucial for maintaining the necessary intracellular concentrations of nucleotides required for nucleic acid synthesis, cellular energy, and signaling processes. physiology.org
| Starting Molecule | Intermediate | Final Product | Key Enzyme(s) |
| Inosine (Nucleoside) | Hypoxanthine (Base) | Inosine Monophosphate (IMP) | Purine Nucleoside Phosphorylase, HGPRT |
| Adenosine (Nucleoside) | Inosine (Nucleoside) -> Hypoxanthine (Base) | Inosine Monophosphate (IMP) | Adenosine Deaminase, Purine Nucleoside Phosphorylase, HGPRT |
| Guanine (Base) | - | Guanosine Monophosphate (GMP) | HGPRT |
Metabolic Interconversion and Catabolism of Inosine Monophosphate Imp
Inosine (B1671953) Monophosphate (IMP) as a Metabolic Branch Point
Inosine Monophosphate (IMP) holds a critical position in the intricate network of cellular metabolism, serving as a pivotal branch point in the de novo synthesis of purine (B94841) nucleotides. fiveable.menih.govchegg.com This pathway begins with simpler molecules like amino acids and bicarbonate and culminates in the formation of IMP, which possesses the complete purine ring structure. nih.gov From this juncture, the metabolic pathway bifurcates, leading to the synthesis of the two primary purine nucleotides: Adenosine (B11128) Monophosphate (AMP) and Guanosine (B1672433) Monophosphate (GMP). fiveable.medroracle.aiwikipedia.org These nucleotides are fundamental components of nucleic acids (DNA and RNA) and also play vital roles in cellular energy transfer, signaling, and enzymatic reactions. The strategic location of IMP allows cells to meticulously regulate the production of adenine (B156593) and guanine (B1146940) nucleotides, ensuring a balanced supply that meets the cell's physiological demands. droracle.ailibretexts.org
The conversion of IMP to either AMP or GMP is a tightly regulated process. The enzymatic pathways leading to each nucleotide are subject to feedback inhibition by their respective end products. pharmacy180.comquora.com This means that high levels of AMP will inhibit the enzymes responsible for its own synthesis from IMP, and similarly, high levels of GMP will halt its production pathway. libretexts.orgquora.com This reciprocal regulation ensures that the cell does not overproduce one type of purine nucleotide at the expense of the other, thereby maintaining cellular homeostasis. libretexts.org
Conversion of Inosine Monophosphate (IMP) to Adenosine Monophosphate (AMP)
The synthesis of AMP from IMP is an energy-dependent, two-step process that introduces an amino group onto the purine ring. droracle.aiyoutube.com This conversion is essential for producing the adenine nucleotides required for a myriad of cellular functions.
The conversion of IMP to AMP involves the action of two key enzymes in successive reactions. nih.govcolumbia.edu The initial step is catalyzed by adenylosuccinate synthetase , which facilitates the displacement of the 6-oxygen of inosine with aspartate, resulting in the formation of adenylosuccinate. columbia.edu In the subsequent step, the enzyme adenylosuccinase (also known as adenylosuccinate lyase) cleaves fumarate (B1241708) from adenylosuccinate, yielding AMP. columbia.edu This latter enzyme is also involved in an earlier stage of the de novo purine synthesis pathway. columbia.edu
The synthesis of AMP from IMP is an energetically demanding process that requires the hydrolysis of a high-energy phosphate (B84403) bond from Guanosine Triphosphate (GTP). pharmacy180.comcolumbia.edugoogle.com Specifically, GTP provides the energy needed for the initial reaction catalyzed by adenylosuccinate synthetase. libretexts.orgcolumbia.edu This cross-regulation, where the synthesis of one purine nucleotide (AMP) requires the other (in the form of GTP), is a crucial mechanism for maintaining the balance between adenine and guanine nucleotide pools within the cell. quora.com
Conversion of Inosine Monophosphate (IMP) to Guanosine Monophosphate (GMP)
The pathway from IMP to GMP is also a two-step process that involves an oxidation reaction followed by the incorporation of an amino group. droracle.aicolumbia.edu This pathway is critical for generating the guanine nucleotides necessary for DNA and RNA synthesis, as well as for various signaling pathways.
The first and rate-limiting step in the conversion of IMP to GMP is catalyzed by the enzyme Inosine Monophosphate Dehydrogenase (IMPDH) . droracle.airesearchgate.netfrontiersin.orgrsc.org IMPDH facilitates the NAD+-dependent oxidation of IMP to produce Xanthosine Monophosphate (XMP). nih.govdroracle.aifrontiersin.org This enzymatic step represents a committed point in the biosynthesis of guanine nucleotides. nih.govnih.gov The activity of IMPDH is a critical regulatory point and is subject to feedback inhibition by GMP, which helps to control the intracellular levels of guanine nucleotides. researchgate.net Due to its crucial role in cell proliferation, IMPDH has become a significant target for immunosuppressive and antiviral drugs. fiveable.medroracle.ai
Following the formation of XMP, the final step in GMP synthesis is catalyzed by the enzyme GMP synthetase . nih.govcolumbia.edudroracle.ai This enzyme facilitates the amination of XMP, where the amide group from glutamine is transferred to the C-2 position of the purine ring, yielding GMP. libretexts.orgcolumbia.edu This reaction is driven by the hydrolysis of ATP to AMP and pyrophosphate, providing the necessary energy for the synthesis. pharmacy180.comcolumbia.edugoogle.com This energetic requirement of ATP for GMP synthesis, in contrast to the GTP requirement for AMP synthesis, further underscores the reciprocal regulation that ensures a balanced production of purine nucleotides. wikipedia.orgquora.com
Interactive Data Tables
Enzymes in the Interconversion of IMP to AMP and GMP
| Conversion | Step | Enzyme | Substrate | Product |
| IMP to AMP | 1 | Adenylosuccinate Synthetase | IMP, Aspartate, GTP | Adenylosuccinate, GDP, Pi |
| IMP to AMP | 2 | Adenylosuccinase | Adenylosuccinate | AMP, Fumarate |
| IMP to GMP | 1 | IMP Dehydrogenase (IMPDH) | IMP, NAD+, H₂O | XMP, NADH, H+ |
| IMP to GMP | 2 | GMP Synthetase | XMP, Glutamine, ATP | GMP, Glutamate, AMP, PPi |
Energy Requirements for Nucleotide Synthesis from IMP
| Product | Energy Source | Enzyme |
| AMP | GTP | Adenylosuccinate Synthetase |
| GMP | ATP | GMP Synthetase |
Energetics of GMP Synthesis from Inosine Monophosphate (IMP)
The synthesis of Guanosine Monophosphate (GMP) from Inosine Monophosphate (IMP) is an energy-dependent, two-step metabolic pathway that serves as a critical branch point in de novo purine nucleotide biosynthesis. This conversion ensures the production of guanine nucleotides necessary for various cellular processes, including nucleic acid synthesis and signal transduction. The process is tightly regulated to maintain a balanced pool of adenine and guanine nucleotides.
The initial step involves the oxidation of IMP to xanthosine monophosphate (XMP). This reaction is catalyzed by the enzyme IMP dehydrogenase (IMPDH), which utilizes NAD+ as an oxidizing agent. The subsequent and final step is the conversion of XMP to GMP, a reaction catalyzed by GMP synthetase. This step involves the transfer of an amino group from glutamine. The energy required to drive this amination reaction is furnished by the hydrolysis of adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and pyrophosphate (PPi) nih.govwikipedia.org.
The utilization of ATP for GMP synthesis is a key feature of a reciprocal regulatory mechanism that balances the biosynthesis of purine nucleotides. nih.govbiochemden.com Concurrently, the synthesis of AMP from IMP requires guanosine triphosphate (GTP) as the energy source. nih.govresearchgate.netresearchgate.netmdpi.com This reciprocal energy requirement ensures that an abundance of ATP directs the metabolic flux towards GMP production, while a high concentration of GTP favors AMP synthesis, thereby maintaining cellular homeostasis of adenine and guanine nucleotides. nih.govbiochemden.com When considering the entire de novo pathway starting from ribose-5-phosphate (B1218738), the synthesis of a single molecule of GMP consumes the equivalent of nine ATP molecules. nih.gov
Table 1: Key Reactions in the Conversion of IMP to GMP
| Step | Reactants | Products | Enzyme | Energy Requirement |
| 1 | IMP, NAD+, H₂O | XMP, NADH, H+ | IMP Dehydrogenase (IMPDH) | None |
| 2 | XMP, Glutamine, ATP, H₂O | GMP, Glutamate, AMP, PPi | GMP Synthetase | 1 ATP |
Degradation Pathways of Inosine Monophosphate (IMP) and Related Purines
The catabolism of IMP and other purines is a crucial process for nucleotide turnover and the removal of excess purine compounds. This degradation cascade ultimately leads to the production of uric acid, the final excretory product of purine metabolism in humans.
Dephosphorylation of Inosine Monophosphate (IMP) to Inosine
The initial step in the catabolic pathway of IMP is its conversion to the nucleoside form, inosine. This reaction involves the removal of the phosphate group from the ribose sugar, a process known as dephosphorylation. This hydrolysis reaction is catalyzed by various nucleotidases, with 5'-nucleotidase being a key enzyme in this process researchgate.netresearchgate.net. The dephosphorylation of IMP is a critical control point, as it commits the purine base to further degradation or salvage pathways.
Further Catabolism of Inosine and Hypoxanthine (B114508) to Uric Acid
Following its formation, inosine undergoes further degradation. The enzyme purine nucleoside phosphorylase (PNP) cleaves the glycosidic bond in inosine, releasing the purine base hypoxanthine and ribose-1-phosphate biochemden.commdpi.com.
Hypoxanthine is then subjected to two successive oxidation reactions, both catalyzed by the enzyme xanthine oxidase. In the first reaction, xanthine oxidase hydroxylates hypoxanthine to form xanthine. Subsequently, the same enzyme catalyzes the oxidation of xanthine to uric acid biochemden.comresearchgate.netslideshare.netnih.govnih.gov. Xanthine oxidase is a complex enzyme that plays a pivotal role in the terminal steps of purine degradation biochemden.com. The end product, uric acid, is then excreted from the body slideshare.net.
Table 2: Major Steps in the Catabolism of IMP to Uric Acid
| Step | Substrate | Product(s) | Key Enzyme(s) |
| 1 | Inosine Monophosphate (IMP) | Inosine + Pi | 5'-Nucleotidase |
| 2 | Inosine | Hypoxanthine + Ribose-1-phosphate | Purine Nucleoside Phosphorylase (PNP) |
| 3 | Hypoxanthine | Xanthine | Xanthine Oxidase |
| 4 | Xanthine | Uric Acid | Xanthine Oxidase |
Microbial Contributions to Inosine Monophosphate (IMP) Degradation
Microorganisms play a significant role in the degradation of IMP, particularly in environments rich in organic matter, such as in food spoilage. nih.govnih.gov The breakdown of IMP and its related products in fish during storage, for instance, is closely linked to the enzymatic activities of various bacteria. nih.govmdpi.com
Specific spoilage organisms produce a range of enzymes that facilitate the catabolism of IMP. For example, studies have shown that Aeromonas rivipollensis degrades IMP by producing 5'-nucleotidase, while Shewanella putrefaciens primarily utilizes alkaline phosphatase (ALP) for the same purpose. nih.govnih.govresearchgate.net These bacteria, along with others like Pseudomonas putida, also contribute to the subsequent breakdown of inosine to hypoxanthine through the action of purine nucleoside phosphorylase. nih.govmdpi.com
Furthermore, some of these microorganisms can catabolize hypoxanthine to uric acid. P. putida and S. putrefaciens, for instance, produce xanthine oxidase, which converts hypoxanthine to uric acid. nih.govnih.govresearchgate.net In contrast, some bacteria, such as A. rivipollensis, have been found to lack significant xanthine oxidase activity. nih.govnih.govresearchgate.net The collective enzymatic action of these microbial communities significantly contributes to the breakdown of IMP and the formation of subsequent catabolites.
Table 3: Microbial Enzymes Involved in IMP Degradation
| Microorganism | Enzyme(s) Produced | Role in IMP Degradation Pathway |
| Aeromonas rivipollensis | 5'-Nucleotidase | Dephosphorylation of IMP to Inosine |
| Shewanella putrefaciens | Alkaline Phosphatase (ALP), Purine Nucleoside Phosphorylase, Xanthine Oxidase | Dephosphorylation of IMP, Conversion of Inosine to Hypoxanthine, Conversion of Hypoxanthine to Uric Acid |
| Pseudomonas putida | Xanthine Oxidase | Conversion of Hypoxanthine to Uric Acid |
| Bacillus paranthracis | Purine Nucleoside Phosphorylase | Conversion of Inosine to Hypoxanthine |
Enzymology and Regulation of Inosine Monophosphate Imp Metabolism
Characterization of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)
IMPDH is a key regulator of the intracellular guanine (B1146940) nucleotide pool and is therefore critical for processes involved in cellular proliferation. wikipedia.org Its inhibition is a target for immunosuppressive, anti-cancer, and antiviral therapies. acs.orgnih.gov
In humans and other mammals, two distinct isoforms of IMPDH, designated IMPDH1 and IMPDH2, are encoded by separate genes. wikipedia.orgnih.gov These isoforms share a high degree of similarity, with an 84% identity in their amino acid sequences and nearly indistinguishable catalytic activities in vitro. wikipedia.orgnih.govnih.gov Each protein consists of 514 residues. wikipedia.orgnih.gov
Despite their kinetic similarities, the two isoforms exhibit distinct tissue expression patterns and physiological roles. nih.govresearchgate.net
IMPDH1 is generally considered the "housekeeping" isoform, expressed constitutively at low levels in most tissues. wikipedia.orgbohrium.comportlandpress.com However, higher levels of expression are found in the retina, spleen, and resting peripheral blood mononuclear cells. wikipedia.orgresearchgate.net
IMPDH2 is known as the "proliferative" isoform. Its expression is typically low in resting cells but is significantly upregulated in rapidly proliferating cells, including neoplastic tissues and activated lymphocytes. wikipedia.orgnih.govportlandpress.com
This differential expression suggests that IMPDH1 is responsible for maintaining the basal guanine nucleotide pool in quiescent cells, while IMPDH2 meets the increased demand for guanine nucleotides required for DNA and RNA synthesis during cell division. nih.gov Both IMPDH1 and IMPDH2 mRNAs are amplified upon the stimulation of lymphocytes. nih.gov
| Feature | IMPDH1 | IMPDH2 |
|---|---|---|
| Primary Role | Housekeeping | Proliferative |
| Expression Pattern | Constitutively expressed at low levels in most tissues | Upregulated in proliferating and neoplastic cells |
| High Expression Tissues | Retina, spleen, peripheral blood leukocytes wikipedia.orgresearchgate.net | Dominant isoform in most tissues, especially proliferating ones nih.govresearchgate.net |
| Amino Acid Identity | Share 84% sequence identity wikipedia.orgnih.gov | |
| Catalytic Properties | Virtually indistinguishable in vitro nih.govnih.gov |
The reaction catalyzed by IMPDH is a complex process that involves two distinct chemical transformations: a redox reaction followed by a hydrolysis step. wikipedia.orgacs.orgnih.gov
The catalytic mechanism proceeds as follows:
Covalent Intermediate Formation : The substrate, IMP, binds to the active site of the enzyme. A highly conserved cysteine residue (Cysteine-331 in human IMPDH2) performs a nucleophilic attack on the C2 position of the purine (B94841) ring of IMP. wikipedia.orgnih.govacs.org
Hydride Transfer : A hydride ion is transferred from the C2 position of the IMP ring to the cofactor NAD+, reducing it to NADH. This oxidation step results in the formation of a covalent enzyme-XMP* intermediate (E-XMP*). wikipedia.org This redox reaction is typically a fast step in the catalytic cycle. nih.gov
Hydrolysis : The E-XMP* intermediate is then hydrolyzed. A water molecule, activated by the enzyme, attacks the C2 position, leading to the release of XMP from the enzyme. wikipedia.orgacs.org
The enzyme undergoes a series of conformational changes throughout this catalytic cycle to facilitate each step of the reaction. acs.orgnih.gov
The structure of IMPDH provides insight into its catalytic function and complex regulation. The enzyme typically exists as a homotetramer, although octameric forms have also been validated. wikipedia.orgresearchgate.net Each monomer, with a molecular mass of approximately 55 kDa, is composed of two primary domains: wikipedia.orgnih.gov
Catalytic Domain : This domain consists of a classic (β/α)₈ barrel, also known as a TIM barrel. nih.gov The active site, where IMP and NAD+ bind and the chemical reaction occurs, is located in the loops at the C-terminal end of this barrel structure. wikipedia.org
Regulatory Domain : Inserted within a loop of the catalytic domain is a regulatory region known as the Bateman domain. nih.gov This domain is composed of two cystathionine beta-synthase (CBS) motifs and is not required for catalysis but is essential for the allosteric regulation of the enzyme's activity. nih.gov Nucleotide binding to the Bateman domain can induce conformational changes that modulate enzyme function. nih.govresearchgate.net
The assembly of monomers into tetramers and then octamers is crucial for its regulatory properties. researchgate.net The binding of allosteric effectors, such as ATP and GTP, to the Bateman domain can influence the conformation of the tetramers (switching between a "flat" or "bowed" state) and promote the assembly of octamers, which can further polymerize into larger filaments. researchgate.net
IMPDH activity and expression are tightly controlled at multiple levels, including allosteric regulation by nucleotides and control of gene expression, to ensure appropriate levels of guanine nucleotides. nih.gov
IMPDH is subject to allosteric feedback inhibition by the end products of its pathway, primarily guanine nucleotides like GTP. nih.govportlandpress.com GTP can bind to the regulatory Bateman domain, inducing a conformational change that inhibits catalytic activity. nih.govresearchgate.net This prevents the overproduction of guanine nucleotides when the cellular pool is sufficient. Human IMPDH1 has been shown to be more sensitive to this GTP-feedback inhibition than IMPDH2. nih.gov The polymerization of IMPDH into filaments can desensitize the enzyme to this feedback inhibition, allowing for sustained GTP production under high demand. researchgate.net In some bacterial IMPDHs, inhibition by guanine nucleotides is dependent on the simultaneous binding of ATP, suggesting a mechanism that senses the relative ratio of ATP to GTP pools. researchgate.net
The expression of IMPDH genes is regulated by the intracellular concentration of guanine ribonucleotides. nih.govnih.gov This regulation occurs in a feedback loop:
High Guanine Nucleotides : When intracellular levels of guanine nucleotides are high (e.g., after treatment with guanosine), the steady-state levels of IMPDH mRNA decrease in a time- and dose-dependent manner. nih.govnih.gov
Low Guanine Nucleotides : Conversely, depletion of the guanine nucleotide pool, for example by using an IMPDH inhibitor like mycophenolic acid (MPA), leads to an increase in IMPDH mRNA levels. bohrium.comnih.govnih.gov
Studies have shown that this regulation is not due to major changes in the initiation of transcription or the stability of mRNA in the cytoplasm. nih.govnih.gov Instead, the evidence points towards a post-transcriptional regulatory mechanism that occurs within the nucleus, affecting the levels of nuclear IMPDH mRNA in response to fluctuations in the guanine ribonucleotide pool. nih.govnih.govtandfonline.com
Regulatory Mechanisms of IMPDH Activity and Gene Expression
Macromolecular Assembly of IMPDH and its Functional Significance
IMPDH monomers, which possess a catalytic domain and a regulatory domain, first associate into tetramers. These tetramers can then further assemble into octamers. The formation of octamers is a critical prerequisite for the subsequent polymerization into helical chains or filaments. In mammalian cells, these filaments can associate to form even larger, micron-length assemblies known as cytoophidia or rods and rings.
The assembly and disassembly of these IMPDH filaments are intricately regulated by the cellular metabolic state, particularly by the levels of purine nucleotides. Adenosine (B11128) triphosphate (ATP), a substrate for the synthesis of guanine nucleotides, promotes the polymerization of IMPDH octamers. Conversely, guanosine (B1672433) triphosphate (GTP), the end-product of the pathway, promotes a more compact, inactive conformation of the enzyme and can destabilize the filaments, providing a mechanism for feedback inhibition. This dynamic interplay between assembly and disassembly allows the cell to fine-tune the production of guanine nucleotides in response to metabolic demands.
The functional significance of IMPDH macromolecular assembly is multifaceted. Initially, it was thought that polymerization might directly enhance the catalytic activity of the enzyme. However, studies with recombinant IMPDH have shown that the polymerized and non-assembled forms of the enzyme have comparable catalytic activity and substrate affinity. Instead, the primary role of filament formation appears to be in the regulation of the enzyme's sensitivity to feedback inhibition by GTP. By sequestering IMPDH into filaments, the enzyme becomes less susceptible to inhibition by high concentrations of GTP, thereby allowing for sustained production of guanine nucleotides when needed.
Furthermore, the formation of these large assemblies may serve as a protective mechanism, shielding the enzyme from degradation and prolonging its half-life within the cell. The cytoophidium may also act as a scaffold for the recruitment of other enzymes or regulatory proteins, potentially coordinating different metabolic pathways. For instance, the colocalization of IMPDH and CTP synthase filaments suggests a possible mechanism for the coordinate regulation of purine and pyrimidine (B1678525) biosynthesis. The ability of IMPDH filaments to accommodate both active and inactive conformational states, finely tuned by substrate availability and purine balance, adds another layer of complexity to its regulatory function.
| Feature | Description |
| Monomer Structure | Contains a catalytic domain and a regulatory domain. |
| Assembly Hierarchy | Monomer → Tetramer → Octamer → Filament (Cytoophidium). |
| Regulation of Assembly | Promoted by ATP; Destabilized by GTP. |
| Functional Significance | Reduces sensitivity to GTP feedback inhibition, protects from degradation, may act as a metabolic scaffold. |
Regulatory Aspects of Other Inosine Monophosphate (IMP) Metabolic Enzymes
Regulation of De Novo Purine Biosynthesis Enzymes (e.g., Glutamine Phosphoribosyl Pyrophosphate Amidotransferase)
The de novo synthesis of purine nucleotides is a tightly controlled process, with the primary point of regulation being the first committed step of the pathway. This reaction is catalyzed by glutamine phosphoribosyl pyrophosphate amidotransferase (GPAT), also known as amidophosphoribosyltransferase (ATase). GPAT catalyzes the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosylamine, utilizing glutamine as the amine donor.
The regulation of GPAT is primarily achieved through feedback inhibition by the end-products of the purine biosynthetic pathway, namely adenine (B156593) and guanine nucleotides. This allosteric regulation allows the cell to maintain a balanced pool of purine nucleotides and to conserve energy by shutting down the pathway when sufficient purines are available.
A key feature of GPAT regulation is the synergistic inhibition observed with certain pairs of nucleotides. For example, the combination of an adenine nucleotide, such as adenosine diphosphate (ADP), and a guanine nucleotide, like guanosine monophosphate (GMP), results in an inhibitory effect that is greater than the sum of their individual effects. nih.gov This synergistic inhibition is crucial for amplifying the regulatory signals from both branches of the purine pathway. nih.gov
In addition to allosteric regulation, the expression of the gene encoding GPAT can also be subject to transcriptional control, providing a long-term mechanism for regulating the flux through the de novo purine synthesis pathway.
| Regulatory Molecule | Site of Action on GPAT | Effect |
| ADP | Allosteric Site | Inhibition |
| GMP | Catalytic Site | Inhibition |
| ADP + GMP | Allosteric and Catalytic Sites | Synergistic Inhibition |
| PRPP | Catalytic Site | Substrate/Activator |
Control of Salvage Pathway Enzyme Activities
In addition to de novo synthesis, cells can produce purine nucleotides through salvage pathways, which recycle pre-formed purine bases and nucleosides. These pathways are energetically less demanding than de novo synthesis and play a critical role in maintaining the nucleotide pool, especially in tissues with limited de novo capacity. The activities of the enzymes in the salvage pathways are also subject to regulation.
A key enzyme in the purine salvage pathway is hypoxanthine-guanine phosphoribosyltransferase (HPRT). HPRT catalyzes the conversion of hypoxanthine (B114508) and guanine to their respective mononucleotides, inosine monophosphate (IMP) and guanosine monophosphate (GMP), using phosphoribosyl pyrophosphate (PRPP) as the phosphoribosyl donor.
The activity of HPRT is significantly influenced by the intracellular concentration of its substrate, PRPP. nih.gov Under normal conditions, HPRT functions at only a fraction of its maximum capacity. nih.gov An increase in the availability of PRPP can lead to a substantial increase in HPRT activity, thereby enhancing the rate of purine salvage. nih.gov This substrate availability-based regulation ensures that the salvage pathway can respond to the metabolic state of the cell.
The expression of the HPRT gene can also be regulated. For instance, its expression has been shown to be induced by hypoxia-inducible factor 1 (HIF-1), a transcription factor that plays a key role in the cellular response to low oxygen conditions. wikipedia.org
| Enzyme | Substrates | Products | Regulatory Factors |
| Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) | Hypoxanthine, Guanine, PRPP | IMP, GMP, Pyrophosphate | PRPP concentration (substrate availability), HIF-1 (gene expression). nih.govwikipedia.org |
Regulation of Inosine Monophosphate (IMP) Degrading Enzymes
The intracellular concentration of inosine monophosphate (IMP) is not only controlled by its synthesis and conversion to other purine nucleotides but also by its degradation. The enzymes responsible for the breakdown of IMP are subject to regulatory mechanisms to ensure proper purine homeostasis.
A key step in the degradation of IMP is its dephosphorylation to inosine. This reaction is catalyzed by 5'-nucleotidases. There are different isoforms of 5'-nucleotidase, including membrane-bound and cytoplasmic forms. The cytoplasmic 5'-nucleotidases are primarily responsible for regulating the degradation of intracellular nucleoside monophosphates, including IMP. nih.gov The activity of these enzymes can be influenced by factors such as pH, the concentration of divalent cations, and the presence of inhibitors. nih.gov
Once inosine is formed, it can be further metabolized by purine nucleoside phosphorylase (PNP). PNP catalyzes the reversible phosphorolysis of inosine to hypoxanthine and ribose-1-phosphate. wikipedia.org The activity of PNP is subject to allosteric regulation. nih.gov The enzyme exhibits complex kinetics with its substrate inosine, showing positive cooperativity at physiological concentrations and negative cooperativity at higher concentrations. nih.gov This suggests that the enzyme's activity is finely tuned to the intracellular levels of inosine. PNP can also be inhibited by other molecules, such as certain pyrimidine nucleotides and 5-phosphoribosyl-1-pyrophosphate. nih.gov The redox state of the cell can also influence PNP activity, as the presence of reducing thiols is important for maintaining its cooperative behavior towards inosine. nih.gov
The coordinated regulation of these degrading enzymes ensures that the levels of IMP and its downstream metabolites are maintained within a narrow range, preventing their excessive accumulation or depletion.
| Enzyme | Reaction Catalyzed | Key Regulatory Aspects |
| Cytoplasmic 5'-Nucleotidase | IMP → Inosine + Phosphate (B84403) | pH, Divalent cation concentration, Inhibitors. nih.gov |
| Purine Nucleoside Phosphorylase (PNP) | Inosine + Phosphate ⇌ Hypoxanthine + Ribose-1-phosphate | Allosteric regulation by inosine, Inhibition by pyrimidine nucleotides and PRPP, Redox state. nih.gov |
Biological and Cellular Roles of Inosine Monophosphate Imp
Inosine (B1671953) Monophosphate (IMP) in Nucleotide Pool Homeostasis and Nucleic Acid Synthesis
Inosine monophosphate is the critical branch-point precursor for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), the building blocks for RNA and DNA wikipedia.orgdroracle.aichromozoom.appdroracle.ai. The maintenance of appropriate ratios and quantities of these nucleotides is essential for cellular viability and function. This balance, or homeostasis, is tightly regulated through complex feedback mechanisms centered on IMP metabolism quora.com.
The synthesis of purine (B94841) nucleotides can occur through two main pathways: de novo synthesis and salvage pathways.
De novo synthesis: This pathway builds the purine ring from simpler molecules like amino acids (glycine, glutamine, aspartate), bicarbonate, and formyl groups wikipedia.orgtaylorandfrancis.com. The multi-step process culminates in the formation of IMP wikipedia.orgyoutube.com.
Salvage pathways: These pathways recycle purine bases (hypoxanthine, guanine (B1146940), adenine) from the degradation of nucleic acids to reform nucleotides nih.gov. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), for instance, can convert hypoxanthine (B114508) directly to IMP nih.gov.
From IMP, the biosynthetic pathway bifurcates to produce AMP and GMP. These conversions are energetically costly and are regulated to ensure the nucleotide pools are balanced according to the cell's needs droracle.ainih.gov.
Synthesis of AMP from IMP: This two-step process involves the enzyme adenylosuccinate synthetase, which uses aspartate and guanosine triphosphate (GTP) as an energy source, followed by adenylosuccinate lyase nih.govnih.gov.
Synthesis of GMP from IMP: This pathway begins with the enzyme IMP dehydrogenase (IMPDH), which catalyzes the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP) nih.govnih.gov. XMP is then converted to GMP by GMP synthase, using glutamine as a nitrogen donor and energy from adenosine triphosphate (ATP) nih.govdroracle.ai.
This reciprocal use of GTP for AMP synthesis and ATP for GMP synthesis is a key mechanism for maintaining the balance between adenine (B156593) and guanine nucleotide pools quora.com. Furthermore, the pathways are subject to feedback inhibition; high levels of AMP inhibit adenylosuccinate synthetase, while high levels of GMP inhibit IMPDH wikipedia.orgquora.com. The interconversion of AMP and IMP can also occur as part of the purine nucleotide cycle, which plays a role in energy metabolism and ammonia production, particularly in muscle and brain tissue nih.govnih.govwikipedia.org.
| Enzyme | Substrate(s) | Product | Pathway | Regulatory Notes |
| Adenylosuccinate Synthetase | IMP, Aspartate, GTP | Adenylosuccinate | AMP Synthesis | Requires GTP for energy; Inhibited by AMP quora.comnih.gov. |
| Adenylosuccinate Lyase | Adenylosuccinate | AMP, Fumarate (B1241708) | AMP Synthesis | The second and final step in AMP synthesis from IMP nih.gov. |
| IMP Dehydrogenase (IMPDH) | IMP, NAD+ | Xanthosine Monophosphate (XMP) | GMP Synthesis | Rate-limiting step; Inhibited by GMP and its derivatives nih.govmdpi.comnih.gov. |
| GMP Synthase | XMP, Glutamine, ATP | GMP | GMP Synthesis | Requires ATP for energy nih.govdroracle.ai. |
Inosine Monophosphate (IMP) and Cellular Proliferation
The synthesis of guanine nucleotides from IMP is fundamentally linked to cellular proliferation. The enzyme IMP dehydrogenase (IMPDH), which catalyzes the rate-limiting step in de novo GTP biosynthesis, is crucial for providing the necessary precursors for DNA and RNA synthesis required by dividing cells mdpi.comnih.govnih.gov. Consequently, the activity of IMPDH is significantly upregulated in rapidly proliferating cells, including activated T lymphocytes and various cancer cells mdpi.comnih.govfrontiersin.org.
In humans, two isoforms of IMPDH exist, encoded by separate genes:
IMPDH1: Generally expressed constitutively at low levels in most normal cells frontiersin.org.
IMPDH2: Its expression is specifically upregulated in proliferating and malignant cells, making it a key player in cell growth and transformation mdpi.comnih.govfrontiersin.org.
The inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, particularly GTP, which impairs DNA and RNA synthesis and ultimately arrests cell proliferation nih.govresearchgate.net. This makes IMPDH a significant target for therapeutic agents. For example, inhibitors of IMPDH can prevent the activation and proliferation of T lymphocytes, establishing a clear requirement for elevated IMPDH activity in immune responses nih.govfrontiersin.org. Studies have shown that when IMPDH levels are suppressed, the formation of specialized filamentous structures, or cytoophidia, may help maintain enzyme activity and support normal cell proliferation frontiersin.orgresearchgate.net. The direct addition of IMP has also been shown in some studies to stimulate the proliferation of granulocyte-macrophage progenitors (GMPs) researchgate.net.
| IMPDH Isoform | Typical Expression | Role in Proliferation |
| IMPDH1 | Constitutive, low levels in most resting tissues frontiersin.org. | Supports basal guanine nucleotide requirements. |
| IMPDH2 | Upregulated in proliferating cells (e.g., activated lymphocytes, cancer cells) mdpi.comnih.govfrontiersin.org. | Drives the increased GTP synthesis necessary for rapid cell division and transformation. |
Inosine Monophosphate (IMP) as an Extracellular Signaling Molecule
While primarily known for its intracellular roles, IMP can also be found in the extracellular space where it and its metabolites can function as signaling molecules, regulating diverse processes such as inflammation nih.govnih.gov.
Extracellular IMP has been shown to modulate inflammatory responses. In studies on endotoxemia, IMP administration suppressed the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) while increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) nih.govnih.govresearchgate.net.
However, a crucial aspect of this function is that IMP often acts as a pro-molecule. Its immunomodulatory effects are frequently mediated through its conversion to the nucleoside inosine nih.govnih.gov. This conversion is carried out by extracellular enzymes called ecto-5'-nucleotidases, such as CD73 nih.govmdpi.com. Inosine itself has complex, context-dependent effects on inflammation. While it can suppress TNF-α, it has also been shown to augment the release of Interleukin-1β (IL-1β) from macrophages when the inflammasome is activated nih.govnih.gov. Inosine has been reported to exert anti-inflammatory effects in allergic lung inflammation, acting through adenosine A2A and A3 receptors nih.gov. This indicates that the ultimate effect of extracellular IMP depends on its local metabolism and the specific inflammatory context nih.govnih.gov.
The direct mechanism of action for extracellular IMP is not fully elucidated. Much of its observed biological activity is attributed to its rapid degradation to inosine nih.govnih.gov. Inosine then acts as the primary signaling molecule.
Research into how inosine suppresses TNF-α has shown that its effects are not dependent on the A2A, A2B, or A3 adenosine receptors, suggesting the involvement of alternative, yet-to-be-identified cell surface receptors or cellular uptake mechanisms nih.govnih.gov. Inosine can be taken up by cells via nucleoside transporters, after which it could exert its effects intracellularly nih.gov. The observation that IMP itself failed to alter the inflammatory response in certain models of sepsis, where its metabolite inosine was effective, suggests that the rate of IMP's conversion to inosine is a critical factor in its extracellular signaling function nih.gov.
Role of 3',5'-Cyclic Inosine Monophosphate (cIMP) in Cellular Signaling
Cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are well-established second messengers in cellular signal transduction wikipedia.orgfrontiersin.org. More recently, 3',5'-cyclic inosine monophosphate (cIMP) has been identified as another potential player in these signaling pathways nih.govnih.gov.
The biosynthesis and degradation of cIMP are thought to follow the general pattern of other cyclic nucleotides.
Biosynthesis: cIMP can be synthesized from inosine triphosphate (ITP). This reaction is likely catalyzed by enzymes with guanylate cyclase (GC) activity, which are known to synthesize cGMP from GTP frontiersin.org. Some studies suggest that soluble guanylate cyclase (sGC), a key receptor for the signaling gasotransmitter nitric oxide (NO), may be involved in cIMP production nih.gov.
Degradation: The signaling action of cyclic nucleotides is terminated by their hydrolysis into the non-cyclic 5'-monophosphate form. This degradation is carried out by a superfamily of enzymes known as phosphodiesterases (PDEs) frontiersin.org. Mammalian PDEs have been shown to exhibit broad substrate specificity and are capable of hydrolyzing cIMP in addition to cAMP and cGMP frontiersin.org.
A specific signaling pathway involving cIMP has been identified in the regulation of vascular tone. In this context, the gasotransmitter hydrogen sulfide (H₂S) was found to induce vessel contraction. This effect requires an intact nitric oxide (NO)/sGC pathway and involves cIMP as a second messenger nih.govnih.gov. The study demonstrated that the H₂S contractile effect involves a transient increase in cGMP and cAMP metabolism by PDE5 and PDE4A, which unmasks the contracting action of cIMP nih.govnih.gov. A stable, cell-permeable analog of cIMP was shown to elicit concentration-dependent contraction, confirming its role in this physiological process nih.govnih.gov.
Functional Involvement of 3',5'-Cyclic Inosine Monophosphate (cIMP) in Specific Physiological Processes (e.g., Vascular Tone Regulation)
In the complex signaling networks that govern vascular function, 3',5'-cyclic inosine monophosphate (cIMP) has emerged as a significant second messenger, particularly in the regulation of vascular tone. nih.gov While cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are the canonical cyclic nucleotides involved in vascular relaxation, cIMP plays a distinct role, especially under hypoxic conditions, contributing to vascular contraction. nih.govresearchgate.net
The synthesis of cIMP in the vascular wall is primarily carried out by soluble guanylyl cyclase (sGC), the same enzyme responsible for producing cGMP in response to nitric oxide (NO). nih.gov However, under conditions of low oxygen (hypoxia), the function of sGC shifts. When activated by endothelium-derived NO during hypoxia, sGC preferentially synthesizes cIMP instead of cGMP. nih.govresearchgate.net This production of cIMP is associated with an increase in vascular contraction. nih.gov
Research has elucidated the signaling pathway through which cIMP exerts its effects. L-cysteine or hydrogen sulfide (H₂S) donors can induce a biphasic effect on pre-contracted blood vessels, with contraction occurring at lower concentrations. nih.gov This H₂S-induced contraction is dependent on an intact eNOS/NO/sGC pathway and involves cIMP as a crucial second messenger. nih.govunina.it The contractile action of H₂S involves a temporary increase in the metabolism of cGMP and cAMP, which unmasks the contractile effect of cIMP. nih.govutmb.edu The mechanism involves the stimulation of Rho-associated protein kinase (ROCK), which in turn inhibits myosin light chain phosphatase (MLCP), leading to smooth muscle contraction. researchgate.net The lack of cIMP is linked to hypocontractility in vessels, confirming its role in H₂S-induced contraction. nih.gov
The role of cIMP as a second messenger in the vascular wall is supported by evidence that it meets most of the required criteria for such a designation. nih.gov Its synthesis by sGC in response to specific stimuli (NO under hypoxia) and its subsequent activation of downstream effectors (Rho kinase) to elicit a physiological response (vascular contraction) establish it as a key regulator in vascular physiology. nih.gov
Table 1: Key Molecules in cIMP-Mediated Vascular Tone Regulation
| Molecule | Role |
|---|---|
| Nitric Oxide (NO) | Activates soluble guanylyl cyclase (sGC) in vascular smooth muscle cells. researchgate.net |
| Soluble Guanylyl Cyclase (sGC) | Enzyme that synthesizes cGMP in normal conditions; synthesizes cIMP under hypoxic conditions. nih.govresearchgate.net |
| 3',5'-Cyclic Inosine Monophosphate (cIMP) | Second messenger that activates Rho-associated protein kinase (ROCK), leading to contraction. researchgate.net |
| Hydrogen Sulfide (H₂S) | Induces a contractile effect at low concentrations that is mediated by cIMP. nih.gov |
| Rho-associated protein kinase (ROCK) | Activated by cIMP, it inhibits myosin light chain phosphatase (MLCP), promoting contraction. researchgate.net |
| Myosin Light Chain Phosphatase (MLCP) | Its inhibition by the cIMP-ROCK pathway results in vascular smooth muscle contraction. researchgate.net |
Inosine Monophosphate (IMP) in Transfer RNA (tRNA) Function and Genetic Code Fidelity
Inosine monophosphate (IMP) is a central intermediate in the biosynthesis of purine nucleotides. nih.govfiveable.mewikipedia.org It serves as the precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are the building blocks for RNA, including transfer RNA (tRNA). fiveable.menih.gov While IMP itself is not directly incorporated into the tRNA chain during transcription, its derivative, the nucleoside inosine (I), plays a critical role in tRNA function through post-transcriptional modification. nih.govwikipedia.org
This modification involves the deamination of adenosine to inosine at the first position of the tRNA's anticodon, known as the wobble position (position 34). nih.govoup.combiorxiv.org This enzymatic conversion is essential in both bacteria and eukaryotes and is catalyzed by adenosine deaminases acting on tRNA (ADATs). oup.combiorxiv.org The presence of inosine at this specific location significantly impacts the decoding of the genetic code and ensures its fidelity. nih.govpatsnap.com
The significance of inosine at the wobble position stems from its unique base-pairing properties. Unlike the canonical Watson-Crick base pairs (A-U, G-C), inosine can form hydrogen bonds with three different bases: cytosine (C), adenine (A), and uracil (U). biorxiv.orgpatsnap.comoup.com This expanded pairing capability, first conceptualized in Francis Crick's "Wobble Hypothesis," allows a single tRNA molecule to recognize multiple synonymous codons (codons that code for the same amino acid). nih.govlibretexts.org For instance, a tRNA with the anticodon IGC can recognize codons ending in U, C, or A. This degeneracy reduces the number of tRNAs required to decode all 61 sense codons, enhancing the efficiency of translation. biorxiv.orglibretexts.org
The modification of adenosine to inosine is not merely an efficiency mechanism; it is crucial for the correct translation of certain codons. biorxiv.org In organisms where a specific tRNA for a C- or A-ending codon is absent, the presence of an inosine-containing tRNA is necessary for translation to proceed. biorxiv.org By expanding the reading capacity of tRNAs, the A-to-I modification ensures that the genetic information encoded in mRNA is translated accurately into the corresponding amino acid sequence, thereby maintaining the fidelity of the genetic code. nih.govbiorxiv.org Research has shown that defects in the inosine modification process can lead to translational errors and are associated with human diseases, highlighting its importance for cellular function. biorxiv.orgoup.com Furthermore, the presence of multiple inosines in a codon has been observed to cause ribosome stalling, suggesting a role for inosine in regulating the rate of translation. oup.comnih.gov
Table 2: Codon Recognition by tRNAs with Inosine at the Wobble Position
| Anticodon (Wobble base is I) | Recognizes Codons ending in | Corresponding Amino Acid (Example) |
|---|---|---|
| ICG | U, C, A | Arginine |
| IAU | U, C, A | Isoleucine |
| IGG | U, C, A | Proline |
| UGC | U, C, A | Alanine |
| GAC | U, C, A | Valine |
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| 3'-Inosine monophosphate | 3'-IMP |
| 5'-Inosine monophosphate | IMP / 5'-IMP |
| 3',5'-Cyclic Inosine Monophosphate | cIMP |
| Adenosine monophosphate | AMP |
| Guanosine monophosphate | GMP |
| Cyclic adenosine monophosphate | cAMP |
| Cyclic guanosine monophosphate | cGMP |
| Inosine | I |
| Adenosine | A |
| Guanine | G |
| Cytosine | C |
| Uracil | U |
| Nitric Oxide | NO |
| Hydrogen Sulfide | H₂S |
Advanced Research Methodologies for Investigating Inosine Monophosphate Imp
Analytical Techniques for Quantitative Determination of Inosine (B1671953) Monophosphate (IMP) and Related Metabolites
Accurate quantification of IMP and its metabolic products is fundamental to understanding cellular nucleotide pools and fluxes. Various powerful analytical techniques have been developed and optimized for this purpose, each offering distinct advantages in sensitivity, specificity, and throughput.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of nucleotides, including IMP. HPLC methods are widely used to determine the activity of enzymes like inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the conversion of IMP to xanthosine monophosphate (XMP) nih.govtandfonline.com. In these assays, peripheral blood mononuclear cells or other biological samples are incubated, and the enzymatic reaction is stopped at a specific time point nih.gov. The resulting mixture of nucleotides is then separated on an HPLC column, typically a C18 column, allowing for the quantification of the substrate (IMP) and the product (XMP) based on their retention times and UV absorbance, often at around 250-260 nm nih.govnih.govnifc.gov.vn.
The versatility of HPLC allows for the simultaneous analysis of multiple nucleotides. For instance, methods have been developed to concurrently measure IMP and guanosine (B1672433) 5'-monophosphate (GMP) in various food products, utilizing a C18 stationary phase and a mobile phase containing a phosphate (B84403) buffer and an ion-pairing agent like sodium heptanesulfonate nifc.gov.vn. The precision and accuracy of these HPLC assays are well-established, with reported accuracy ranging from -0.8% to 12.5% and precision between 0.7% and 6.3% for IMPDH activity quantification nih.gov.
Table 1: Key Parameters in HPLC-Based Analysis of IMP and Related Metabolites
| Parameter | Description | Example Application |
| Stationary Phase | Typically a C18 reversed-phase column is used for separating the polar nucleotides. | Analysis of IMP and GMP in food products nifc.gov.vn. |
| Mobile Phase | Often an aqueous buffer (e.g., potassium dihydrogen phosphate) with an ion-pairing agent. | Simultaneous determination of GMP and IMP nifc.gov.vn. |
| Detection | UV detection is commonly employed, with wavelengths around 250-260 nm being optimal for nucleotides nih.govnifc.gov.vn. | Measuring IMPDH activity by quantifying substrate and product nih.gov. |
| Quantification | Based on the peak area of the analyte compared to a standard curve. | Determining IMP and GMP content in various food matrices nifc.gov.vn. |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced speed, resolution, and sensitivity compared to conventional HPLC measurlabs.com. This powerful technique combines the superior separation capabilities of UPLC, which uses smaller column particles, with the high specificity and sensitivity of tandem mass spectrometry for detection measurlabs.comresearchgate.net. UPLC-MS/MS is particularly valuable for analyzing complex biological samples where trace amounts of metabolites need to be quantified with high accuracy measurlabs.com.
In the context of IMP research, UPLC-MS/MS has been employed to develop highly sensitive assays for IMPDH activity researchgate.net. These methods quantify the enzymatic product, xanthosine monophosphate (XMP), and can use adenosine (B11128) monophosphate (AMP) for normalization in cell lysates researchgate.net. The use of stable isotope-labeled internal standards further enhances the accuracy and reproducibility of quantification researchgate.net. The high sensitivity of this technique allows for the analysis of small sample volumes, which is a significant advantage in clinical studies researchgate.net. The validation of such methods has demonstrated high accuracy (93-116%) and reproducibility (CV < 7.5%) researchgate.net.
For rapid and cost-effective analysis, UV spectroscopy coupled with chemometric methods presents a viable alternative to chromatographic techniques researchgate.netscielo.brscielo.br. This approach is particularly useful for quality control in industrial settings where high throughput is required researchgate.netscielo.br. By measuring the UV absorbance spectra of a sample across a range of wavelengths (e.g., 200-300 nm) and applying multivariate calibration models like Partial Least Squares (PLS) regression, it is possible to determine the concentration of multiple components, such as IMP and GMP, simultaneously researchgate.netscielo.brscielo.br.
This method leverages the fact that while the individual UV spectra of IMP and GMP are highly overlapping, subtle differences can be resolved using chemometric algorithms nih.gov. The combination of UV spectroscopy and chemometrics has been successfully applied to determine the sum of IMP and GMP concentrations in yeast extracts and other food products, with prediction errors as low as 4 mg/L researchgate.netscielo.br. The analytical frequency of this method can be as high as 20 samples per hour, at a fraction of the cost of chromatographic methods researchgate.netscielo.brscielo.br.
Table 2: Comparison of Analytical Techniques for IMP Determination
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance. | Robust, reliable, well-established nih.govnifc.gov.vn. | Lower sensitivity and longer run times compared to UPLC mdpi.com. |
| UPLC-MS/MS | High-resolution separation with mass spectrometric detection. | High sensitivity, specificity, and speed measurlabs.comresearchgate.net. | Higher equipment cost and complexity. |
| UV Spectroscopy & Chemometrics | UV absorbance measurement combined with multivariate calibration. | Rapid, low-cost, high-throughput researchgate.netscielo.brscielo.br. | Lower specificity, may not be suitable for complex matrices without careful validation nih.gov. |
Enzymatic Activity Assays for Inosine Monophosphate (IMP) Metabolizing Enzymes (e.g., Spectrophotometric IMPDH Activity Measurement)
Measuring the activity of enzymes that metabolize IMP is crucial for understanding the regulation of purine (B94841) nucleotide biosynthesis and for assessing the pharmacodynamic effects of drugs that target these enzymes nih.govcreative-enzymes.combmrservice.com. Inosine monophosphate dehydrogenase (IMPDH) is a key enzyme that catalyzes the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides by converting IMP to XMP creative-enzymes.combmrservice.com.
A common method for determining IMPDH activity is the spectrophotometric assay creative-enzymes.com. This continuous assay monitors the enzymatic reaction by measuring the change in absorbance resulting from the reduction of NAD+ to NADH, which has a distinct absorbance maximum at 340 nm creative-enzymes.com. The rate of increase in absorbance at 340 nm is directly proportional to the IMPDH activity. Alternatively, the consumption of NAD+ can be monitored at 260 nm creative-enzymes.com. These assays are performed under optimized conditions of pH, temperature, and substrate concentration to ensure maximal enzyme activity researchgate.net. The specific activity of the enzyme is typically expressed in units such as micromoles of product formed per minute per milligram of protein (μmol min⁻¹ mg⁻¹) wikipedia.org.
Another spectrophotometric approach involves a coupled enzymatic reaction where the NADH produced is used to reduce a tetrazolium salt, such as INT, into a colored formazan product bmrservice.combmrservice.com. The intensity of the resulting color, which can be measured with a spectrophotometer, is proportional to the IMPDH activity bmrservice.combmrservice.com. These assays are amenable to a microplate format, allowing for high-throughput screening of potential IMPDH inhibitors bmrservice.combmrservice.com.
Genetic and Molecular Tools in Inosine Monophosphate (IMP) Research
The advent of powerful genetic and molecular tools has revolutionized the study of IMP metabolism, enabling researchers to investigate the function of specific genes and their products in living organisms and cell culture models.
Gene editing technologies, most notably the CRISPR/Cas9 system, have provided an unprecedented ability to precisely modify the genome of cells and organisms nih.govmssm.edu. This technology allows for the targeted disruption of genes, creating "knockout" models that are invaluable for studying the physiological role of specific enzymes in IMP metabolism.
By designing guide RNAs that direct the Cas9 nuclease to a specific gene, researchers can introduce double-strand breaks in the DNA, which are then repaired by the cell's error-prone non-homologous end joining pathway youtube.com. This often results in small insertions or deletions (indels) that disrupt the gene's coding sequence, leading to a loss of function youtube.com. This approach has been used to generate knockout cell lines, such as in Chinese Hamster Ovary (CHO) cells, to study the effects of gene disruption on cellular processes nih.gov.
Furthermore, CRISPR/Cas9 has been successfully used to create complete gene knockout mice and monkeys in a single step by injecting Cas9 mRNA and multiple single-guide RNAs targeting a key exon of a gene into zygotes nih.govresearchgate.net. These knockout animal models provide a powerful system for investigating the in vivo consequences of deficiencies in IMP metabolizing enzymes, offering insights into disease mechanisms and potential therapeutic strategies nih.govresearchgate.net. The high efficiency of CRISPR/Cas9-mediated gene editing has significantly accelerated the generation of these valuable research models nih.govresearchgate.net.
Functional Genomics and Transcriptomic Analysis
Functional genomics and transcriptomic analysis provide a global view of the genes and regulatory networks involved in IMP metabolism. These approaches allow researchers to identify genes whose expression levels correlate with IMP concentrations and to understand how cellular processes are transcriptionally regulated in response to changes in IMP pools.
Transcriptome sequencing, a powerful tool for analyzing the complete set of RNA transcripts in a cell, has been instrumental in elucidating the molecular mechanisms of IMP deposition in muscle tissue. In a study on Jingyuan chickens, transcriptome analysis of breast and leg muscles identified 357 differentially expressed long non-coding RNAs (lncRNAs), with 158 being up-regulated and 199 down-regulated, associated with variations in IMP content. nih.govresearchgate.net Further analysis revealed lncRNA-miRNA-mRNA regulatory networks, such as gga-miR-1603-LNC_000324-PGM1 and gga-miR-21-LNC_011339-AMPD1, that are closely linked to IMP-specific deposition. nih.gov The target genes in these networks were found to be involved in key metabolic pathways including purine metabolism, glycolysis/gluconeogenesis, and the biosynthesis of amino acids. nih.govresearchgate.net
Similarly, a combined transcriptomic and weighted gene co-expression network analysis (WGCNA) in chicken muscle identified several differentially expressed genes (DEGs) like PDHA2, ACSS2, PGAM1, GAPDH, PGM1, GPI, and TPI1 that may be involved in the anabolic processes of muscle IMP. nih.gov This study also highlighted the importance of pathways such as arginine and proline metabolism and pyruvate metabolism in regulating IMP deposition. nih.gov
In another study focusing on mutton quality, transcriptomic and metabolomic analyses were used to investigate the regulation of purine metabolism. This research identified a key autophagy-related gene, LAPTM5, that negatively regulates purine content, providing a novel target for improving meat quality. mdpi.com
These studies showcase the power of transcriptomics to unravel the complex genetic and metabolic regulation of IMP levels in various biological contexts.
| Organism/Tissue | Methodology | Key Genes/lncRNAs Identified | Associated Pathways | Reference |
|---|---|---|---|---|
| Jingyuan Chicken Muscle | Transcriptome Sequencing, WGCNA | 357 differentially expressed lncRNAs (e.g., LNC_000324, LNC_011339), DEGs (e.g., PGM1, AMPD1, PDHA2, ACSS2) | Purine metabolism, Glycolysis/Gluconeogenesis, Biosynthesis of amino acids, Arginine and proline metabolism, Pyruvate metabolism | nih.govresearchgate.netnih.gov |
| Sheep Muscle (Mutton) | Transcriptomic and Metabolomic Analysis | LAPTM5 (autophagy-related gene) | Autophagy, Purine metabolism | mdpi.com |
Structural Biology Approaches for Inosine Monophosphate (IMP)-Related Proteins (e.g., X-ray Crystallography)
Structural biology, particularly X-ray crystallography, provides high-resolution, three-dimensional structures of proteins that interact with IMP. This atomic-level detail is crucial for understanding enzyme mechanisms, ligand binding, and for the rational design of drugs that target these proteins.
A primary target for structural studies in the context of IMP is inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine nucleotides. nih.govnih.gov IMPDH catalyzes the NAD-dependent oxidation of IMP to xanthosine 5'-monophosphate (XMP). nih.govpnas.org The crystal structure of human type II IMPDH has been solved, revealing a homotetrameric assembly. nih.govnih.gov Studies of the enzyme in complex with substrate analogues like 6-chloropurine riboside 5'-monophosphate (6-Cl-IMP) and NAD analogues have provided significant insights into its catalytic mechanism. nih.govnih.govpnas.org For instance, the structure of human type II IMPDH in a ternary complex showed that the 6-chloro-substituted purine base of the substrate analogue is dehalogenated and forms a covalent adduct with a key cysteine residue (Cys-331) in the active site. nih.govnih.govpnas.org
Structural studies have also highlighted differences between isoforms and species. For example, the adenosine end of a dinucleotide analogue interacts with residues that are not conserved between the human type I and type II isoforms of IMPDH, suggesting a basis for the design of isoform-specific inhibitors. nih.gov Furthermore, comparisons between the crystal structures of IMPDH from different organisms, such as the protozoan Tritrichomonas foetus and the bacterium Streptococcus pyogenes, have revealed differences in the active site loop architecture. acs.orgresearchgate.net These structural distinctions can be exploited for the development of novel antimicrobial agents that selectively target the microbial enzyme over the human counterpart. researchgate.net The structure of S. pyogenes IMPDH was determined at a 1.9 Å resolution with the substrate bound, providing a detailed view of the catalytic site. acs.org
| Protein | Organism | Resolution | Key Structural Features and Insights | Reference |
|---|---|---|---|---|
| Inosine Monophosphate Dehydrogenase (IMPDH) Type II | Human | 2.9 Å | Homotetramer; covalent adduct formation with substrate analogue at Cys-331; insights for isoform-specific inhibitor design. | nih.govnih.govpnas.org |
| Inosine Monophosphate Dehydrogenase (IMPDH) | Tritrichomonas foetus (protozoan) | High resolution | Revealed a catalysis-dependent ion-binding site; differences in active site loop architecture compared to mammalian and bacterial enzymes. | researchgate.net |
| Inosine Monophosphate Dehydrogenase (IMPDH) | Streptococcus pyogenes (bacterium) | 1.9 Å | Tetramer with substrate bound in the catalytic site; provides a basis for the evaluation of IMPDH inhibitors as antimicrobial agents. | acs.org |
In Vitro and In Vivo Model Systems for Inosine Monophosphate (IMP) Studies
A variety of model systems, from cultured cells to whole organisms, are employed to investigate the physiological and pathological roles of IMP. These models allow for the controlled manipulation of IMP levels and the study of its effects on cellular function and organismal health.
Cultured cell lines and primary cells are invaluable for dissecting the cellular and molecular effects of IMP and its metabolites.
T Cells: The activation of human T lymphocytes is associated with a significant increase in IMPDH activity and mRNA levels for both type I and type II isoforms. nih.gov This highlights the crucial role of IMP metabolism in supporting the proliferative response of T cells. nih.gov T cell activation also triggers the assembly of IMPDH into filamentous structures, a process regulated by mTOR and calcium signaling, which may be critical for T cell function. nih.govbiorxiv.orgresearchgate.net Furthermore, the metabolite inosine, derived from IMP, can support the proliferation and function of effector T cells, particularly under nutrient-limited conditions. researchgate.net
Macrophages: Macrophages play a central role in the innate immune response, and their function is influenced by purine metabolism. Extracellular IMP can be metabolized to inosine by the ecto-5'-nucleotidase CD73 on the surface of lipopolysaccharide (LPS)-activated macrophages. nih.gov This conversion is critical, as inosine, but not IMP directly, suppresses the production of the pro-inflammatory cytokine TNF-α. nih.govnih.gov Metabolomic analysis of LPS-stimulated macrophages has shown a correlation between cellular inosine levels and the expression of complement component C3, suggesting a role for inosine in coordinating the humoral innate immune response. nih.gov
Intestinal Epithelial Cells: The human colon cancer cell line HT-29 has been used to study the anti-inflammatory effects of inosine, a downstream metabolite of IMP. In these cells, inosine was shown to dose-dependently attenuate the production of the pro-inflammatory chemokine IL-8. nih.gov This suggests a role for IMP metabolism in modulating inflammatory responses in the gut.
Animal models are essential for studying the systemic effects of IMP on metabolism and physiology in a whole-organism context.
Fish: Fish models have proven useful for studying the impact of dietary IMP. In gibel carp (Carassius auratus gibelio), dietary IMP supplementation was shown to improve liver health by activating the AMPK signaling pathway and to enhance flesh quality by increasing intramuscular fat and flavor substances. frontiersin.org Zebrafish (Danio rerio) are used to model human diseases associated with IMPDH1 mutations that cause retinal degeneration. biologists.comarvojournals.org These models have revealed that mutant IMPDH1 can lead to the formation of abnormally large, mislocalized protein filaments and cause metabolic defects in cone photoreceptors. biologists.comarvojournals.org Studies on the degradation of IMP by spoilage organisms in grass carp have also utilized fish juice systems to understand flavor deterioration. researchgate.netnih.gov
Rodents: Rodent models have been employed to investigate the role of IMP in various physiological and pathological conditions. In endotoxemic mice, IMP administration suppressed the production of TNF-α and increased the production of the anti-inflammatory cytokine IL-10. nih.govnih.gov However, IMP's effects were dependent on its conversion to inosine. nih.govnih.gov In contrast, IMP did not affect the inflammatory response in models of abdominal sepsis and pneumonia, indicating differential regulation depending on the inflammatory context. nih.gov Metabolomic analysis in mice has also revealed that IMP levels are increased during the "browning" of adipocytes, a process that enhances thermogenesis. nih.gov Furthermore, inhibiting IMP dehydrogenase in mice was shown to induce adipocyte browning and reduce adipose tissue weight, suggesting that targeting IMP metabolism could be a strategy to combat obesity. nih.gov
Microbiological systems offer genetically tractable models for studying the fundamental aspects of IMP metabolism and its regulation.
Yeast: The baker's yeast, Saccharomyces cerevisiae, has been a cornerstone for understanding purine metabolism due to the high degree of conservation of metabolic pathways between yeast and humans. nih.gov Yeast models are used to study human diseases related to purine metabolism by expressing human genes and studying the effects of mutations. nih.gov For example, a yeast knock-out mutant for the ADE1 gene could have its growth restored by the expression of the Xenopus laevispaics1 gene, demonstrating the functional conservation of the pathway. nih.gov Yeast is also a valuable system for studying the pentose phosphate pathway, which provides precursors for nucleotide synthesis, and for investigating mitochondrial diseases. nih.govmdpi.com
Bacteria: Bacteria provide excellent models for studying the enzymology and regulation of IMP biosynthesis. The structure and function of bacterial IMPDH have been extensively studied, revealing key differences from its eukaryotic counterparts that can be exploited for antibiotic development. acs.orgasm.org For instance, inhibitors have been developed that selectively target the bacterial IMPDH (GuaB) over the human homolog. asm.org Transcriptomic analysis in bacteria has been used to explore the microbial contribution to IMP degradation pathways, such as in fish spoilage. researchgate.net
| Model System Category | Specific Model | Area of Investigation | Key Findings | Reference |
|---|---|---|---|---|
| Cultured Cell Lines and Primary Cells | Human T Cells | Immune cell activation and proliferation | T cell activation increases IMPDH expression and triggers its assembly into filaments. | nih.govnih.govbiorxiv.orgresearchgate.net |
| Human Macrophages | Innate immune response | IMP is metabolized to inosine, which suppresses TNF-α production and modulates complement expression. | nih.govnih.govnih.gov | |
| HT-29 Intestinal Epithelial Cells | Intestinal inflammation | Inosine (from IMP) reduces IL-8 production. | nih.gov | |
| Animal Models | Fish (Gibel Carp, Zebrafish) | Metabolism, disease modeling | Dietary IMP improves fish health and quality; zebrafish models recapitulate human retinal diseases caused by IMPDH1 mutations. | frontiersin.orgbiologists.comarvojournals.org |
| Rodents (Mice) | Inflammation, metabolism, obesity | IMP and inosine differentially regulate endotoxemia; IMP metabolism is linked to adipocyte browning. | nih.govnih.govnih.gov | |
| Microbiological Systems | Yeast (Saccharomyces cerevisiae) | Purine metabolism, disease modeling | Highly conserved pathways with humans, used to study the function of human genes and the effects of mutations. | nih.govnih.gov |
| Bacteria (Streptococcus pyogenes) | Enzymology, antibiotic development | Structural differences in bacterial IMPDH allow for the development of selective inhibitors. | acs.orgasm.org |
Broader Scientific Implications and Future Research Directions for Inosine Monophosphate Imp
Comparative Biochemistry and Evolutionary Aspects of Inosine (B1671953) Monophosphate (IMP) Metabolism Across Domains of Life
Purine (B94841) nucleotides can be generated through two primary pathways: the de novo synthesis pathway and the salvage pathway. The de novo pathway is an energy-intensive process that builds IMP from simpler precursors like amino acids and ATP. semanticscholar.org From IMP, a series of enzymatic reactions leads to the formation of other purines. semanticscholar.org The salvage pathway is a less energy-consuming alternative that recycles purine bases from the breakdown of nucleic acids.
The enzyme Inosine-5'-monophosphate dehydrogenase (IMPDH) catalyzes the conversion of IMP to Xanthosine 5'-monophosphate (XMP), a critical step in the de novo synthesis of guanine (B1146940) nucleotides. tandfonline.compatsnap.comresearchgate.net This pathway is essential for the proliferation of cells, particularly those that are rapidly dividing. The fundamental nature of purine metabolism suggests its ancient origins, likely evolving from a simple chemical environment. informationphilosopher.com
Across the domains of life—Bacteria, Archaea, and Eukarya—the core machinery of purine metabolism is largely conserved, underscoring its fundamental importance. However, variations exist that reflect the diverse metabolic strategies and environments of different organisms. For instance, many parasitic protozoa lack the complete de novo synthesis pathway and are heavily reliant on salvaging purines from their hosts, making the enzymes in their salvage pathways, including IMPDH, attractive drug targets. murdoch.edu.au
Evolutionary studies in mammals suggest that genes involved in purine metabolism have been subject to positive selection, potentially in response to pressures like oxidative stress. semanticscholar.orgresearchgate.net The loss of certain metabolic enzymes, such as uricase in primates, highlights how evolutionary changes in these pathways can have significant physiological consequences, predisposing species to certain diseases. utoronto.caresearchgate.net These comparative and evolutionary insights are crucial for understanding metabolic dependencies and for the development of species-selective therapeutic agents.
Development of Therapeutic Modulators Targeting Inosine Monophosphate (IMP) Pathways
The central role of IMP metabolism, particularly the IMPDH-catalyzed step, in cell proliferation has made it a prime target for therapeutic intervention in a range of diseases characterized by rapid cell growth, such as cancers, autoimmune disorders, and viral infections. patsnap.comresearchgate.netnih.gov
IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. patsnap.comclinpgx.org Inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, thereby halting cell proliferation. patsnap.com This mechanism is particularly effective against cells that are highly dependent on the de novo pathway, such as activated T and B lymphocytes. drugbank.comwikipedia.orgpatsnap.com
Two isoforms of human IMPDH have been identified: type I and type II. tandfonline.com Type I is constitutively expressed in most cells, while type II is upregulated in rapidly proliferating cells, including activated lymphocytes and various cancer cells. tandfonline.comclinpgx.orgtandfonline.comembopress.org This differential expression allows for the selective targeting of pathological cell populations, forming the basis for the therapeutic utility of IMPDH inhibitors.
Therapeutic Applications:
Immunosuppression: IMPDH inhibitors are widely used as immunosuppressants to prevent the rejection of transplanted organs. patsnap.comnih.gov Mycophenolic acid (MPA), and its prodrug mycophenolate mofetil (MMF), are potent, reversible, non-competitive inhibitors of IMPDH. wikipedia.org By selectively blocking the proliferation of T and B lymphocytes, these drugs suppress the immune response against the foreign graft. patsnap.compatsnap.comdrugbank.com They are also used to treat autoimmune diseases like lupus nephritis. patsnap.com
Anticancer Therapy: The elevated expression and activity of IMPDH in various cancer cells make it an attractive target for oncology. patsnap.comnih.gov IMPDH inhibitors have shown anti-tumor activity in preclinical studies against malignancies such as leukemia, lymphoma, and various solid tumors. patsnap.comnih.gov Several inhibitors, including Tiazofurin and AVN-944, have been investigated in clinical trials for hematological malignancies. umn.edu Recent research has also explored the development of dual inhibitors that target both IMPDH and other cancer-related enzymes like HDAC1. rsc.org
Antiviral Agents: Many viruses rely on the host cell's machinery for their replication, including the supply of nucleotides. patsnap.com By depleting the intracellular pool of guanine nucleotides, IMPDH inhibitors can exert a broad-spectrum antiviral effect. researchgate.net Ribavirin, an IMPDH inhibitor, is a key component of combination therapy for chronic hepatitis C infections. researchgate.net
Table 1: Key IMPDH Inhibitors and Their Therapeutic Applications. This table summarizes prominent IMPDH inhibitors and their primary clinical or investigational uses.
The development of novel IMPDH inhibitors has been significantly advanced by modern drug design strategies that leverage structural and computational biology.
Structure-Based and Ligand-Based Design: The availability of high-resolution crystal structures of IMPDH, often in complex with substrates or inhibitors, has been instrumental in drug discovery. nih.govacs.org Structure-based drug design allows for the rational optimization of lead compounds to improve their potency and selectivity. researchgate.net Computational techniques such as pharmacophore mapping and molecular docking are used to identify novel chemical scaffolds that can bind to the enzyme's active site. tandfonline.comacs.org These models help elucidate the key chemical features and interactions required for effective inhibition, guiding the synthesis of new and more potent analogues. tandfonline.comnih.gov
Fragment-Based Drug Discovery (FBDD): FBDD has emerged as a powerful strategy for identifying novel lead compounds. researchgate.net This approach begins by screening libraries of small, low-molecular-weight chemical fragments for weak binding to the target protein. researchgate.netnih.gov Although these initial hits have low affinity, they typically bind very efficiently to specific pockets on the enzyme surface.
The process involves:
Screening: A library of fragments is screened using sensitive biophysical techniques to identify those that bind to IMPDH.
Structural Analysis: X-ray crystallography is used to determine the precise binding mode of the fragment hits. nih.gov
Optimization: Once a fragment's binding pose is known, medicinal chemists can use this structural information to "grow" the fragment by adding new chemical functionalities to make additional interactions with the enzyme, or "link" multiple fragments that bind to adjacent sites. nih.govnih.gov
A successful application of FBDD was demonstrated in the development of inhibitors for IMPDH from Mycobacterium tuberculosis. Researchers identified a low-affinity phenylimidazole fragment that bound to the NAD+ binding site of the enzyme. nih.gov By determining the crystal structure, they found that two molecules of the fragment occupied the site. nih.govresearchgate.net Linking these two fragments together resulted in a new compound with over a 1000-fold improvement in binding affinity compared to the original fragment. nih.govresearchgate.net
Table 2: Illustrative Example of Fragment-Based Drug Design for *M. tuberculosis* IMPDH. This table outlines the key stages and improvements in inhibitor potency achieved through an FBDD approach.
The urgent need for new antimicrobial agents has led researchers to explore pathogen-specific enzymes as drug targets. nih.gov IMPDH is a promising target for antiprotozoan drugs because many parasites have distinct purine metabolism pathways compared to their human hosts. nih.govrsc.org
The functional importance of IMPDH as an antiprotozoan target was initially uncertain, as some parasites possess alternative nucleotide metabolic pathways, suggesting that inhibiting IMPDH alone might not be lethal. nih.govrsc.org Consequently, no IMPDH inhibitor has yet advanced to clinical trials specifically as an antiprotozoan drug. nih.govrsc.org
However, significant progress has been made in targeting IMPDH in the protozoan parasite Cryptosporidium parvum, a major cause of diarrheal disease (cryptosporidiosis). tandfonline.comproquest.com C. parvum lacks the ability for de novo purine synthesis and relies entirely on salvaging purines from the host. murdoch.edu.au Its IMPDH enzyme (CpIMPDH) is essential for converting salvaged inosine and guanosine (B1672433) into the guanine nucleotides required for DNA synthesis and parasite replication. murdoch.edu.aunih.gov
Recent research has focused on exploiting the structural and kinetic differences between human and protozoan IMPDH enzymes to develop selective inhibitors. For example, molecular modeling studies have identified unique amino acid residues in the NAD+ binding site of CpIMPDH that are not present in the human orthologs. These differences create opportunities for designing parasite-selective drugs with fewer side effects. A variety of chemical scaffolds, including urea and squaramide analogues, have been developed and shown to potently inhibit C. parvum growth in vitro. proquest.com These advances have revived interest in IMPDH as a viable target for developing a new generation of antiprotozoan agents. nih.govrsc.org
Table 3: Examples of Inhibitors Investigated for *Cryptosporidium parvum* IMPDH (CpIMPDH). This table highlights different classes of compounds being explored as potential therapeutics against cryptosporidiosis by targeting the parasite's IMPDH.
Q & A
Q. How can 3'-IMP be reliably identified and quantified in complex biological matrices using LC-MS?
Methodological Answer:
- Utilize untargeted metabolomics workflows with DDA (Data-Dependent Acquisition) -based spectral libraries. For example, 3'-IMP can be distinguished by its retention time (RT) and isotopic pattern. In one study, hypoxanthine (1.6 min RT), inosine (3.0 min RT), and inosine monophosphate isomers (e.g., 5'-IMP at 1.1 min) were resolved using C18 columns and specific mobile phases .
- Validate identifications with single-compound injections of standards and cross-reference with fragmentation patterns. Internal standards (ISFs) improve RT alignment precision .
Q. What experimental protocols ensure accurate phosphate quantification in 3'-IMP assays?
Methodological Answer:
- Follow colorimetric assays for total phosphate, such as the 1,2,4-aminonaphtholsulfonic acid method , which detects phosphate via molybdate complex formation. Dissolve standards (e.g., monobasic potassium phosphate) at ~0.11 mg/mL for calibration curves .
- Control for interference by chelating agents (e.g., EDTA) and avoid high concentrations of reducing agents that may destabilize 3'-IMP .
Q. How does 3'-IMP structurally differ from other adenosine phosphates (e.g., 5'-IMP, cAMP)?
Methodological Answer:
- Perform NMR spectroscopy to distinguish 3'-IMP (3′-phosphorylated ribose) from 5'-IMP (5′-phosphate) or cyclic 3',5'-AMP (cAMP). Key differences include chemical shifts for the phosphate group (δ 3–5 ppm) and ribose protons .
- Use enzymatic assays (e.g., phosphodiesterase digestion) to confirm non-cyclic structures. For example, cAMP is resistant to alkaline phosphatase but cleaved by cyclic nucleotide phosphodiesterases .
Advanced Research Questions
Q. How can computational docking improve understanding of 3'-IMP interactions with enzymes like inosine monophosphate dehydrogenase (IMPDH)?
Methodological Answer:
- Apply consensus scoring with multiple docking algorithms (e.g., Glide, AutoDock) to reduce false positives. In IMPDH studies, combining electrostatic, hydrophobic, and hydrogen-bonding scoring functions enhanced inhibitor discrimination .
- Validate docking results with enzyme kinetics (e.g., , ) and mutagenesis to identify critical binding residues (e.g., catalytic cysteine in IMPDH) .
Q. What strategies resolve contradictory metabolomics data when detecting 3'-IMP in cellular extracts?
Methodological Answer:
Q. What role does 3'-IMP play in nucleotide salvage pathways compared to 5'-IMP?
Methodological Answer:
- Use isotope-labeled precursors (e.g., -hypoxanthine) to trace 3'-IMP incorporation into RNA/DNA. Unlike 5'-IMP, 3'-IMP is not a direct precursor for ATP synthesis but may modulate purine recycling via alternative kinases .
- Compare enzymatic kinetics of phosphotransferases (e.g., adenylate kinase) to assess substrate specificity for 3'- vs. 5'-IMP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
